molecular formula C11H17NO B15124268 1-(3-Methoxyphenyl)-2-methylpropan-1-amine

1-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B15124268
M. Wt: 179.26 g/mol
InChI Key: KYFBZLWFYQIZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, potentially influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and neurological processes .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a methoxy group and a methyl group on the propan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11H,12H2,1-3H3

InChI Key

KYFBZLWFYQIZSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.